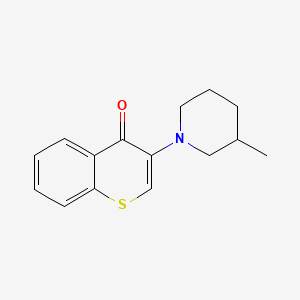

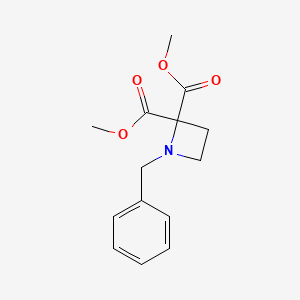

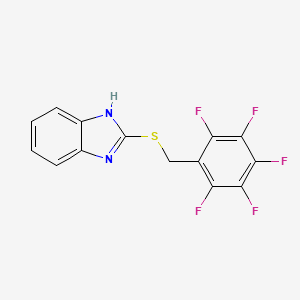

![molecular formula C15H17N5O3 B2663795 9-(呋喃-2-基甲基)-1,3-二甲基-7,8-二氢-6H-嘧啶并[7,8-a]嘧啶-2,4-二酮 CAS No. 878441-38-4](/img/structure/B2663795.png)

9-(呋喃-2-基甲基)-1,3-二甲基-7,8-二氢-6H-嘧啶并[7,8-a]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “9-(furan-2-ylmethyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a pyrimidine derivative . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been studied extensively . The formation of thiones via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems using Lawesson’s reagent and phosphorus pentasulfide as thionation agents has been reported . The influence of substituents in the yield of final products has also been observed .Molecular Structure Analysis

The molecular formula of the compound is C9H9N3O3 . The average mass is 207.186 Da and the monoisotopic mass is 207.064392 Da . The structure of the compound includes a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature .Chemical Reactions Analysis

The compound is an intermediate in the synthesis of Furafylline (F864070), a selective inhibitor of human cytochrome P450 . It is also reported to inhibit the oxidation of caffeine .Physical and Chemical Properties Analysis

The compound has a Log Kow (KOWWIN v1.67 estimate) of -0.39 . The boiling point is 471.49°C (Adapted Stein & Brown method) and the melting point is 199.28°C (Mean or Weighted MP) . The vapor pressure is 2.08E-009 (Modified Grain method) .科学研究应用

杂环转化和吡咯衍生物的合成

研究表明类似的呋喃-2-基甲基化合物具有杂环转化能力,通过光诱导自循环氧化反应合成吡咯衍生物。该转化涉及与胺的反应和随后的逆离子交换,突出了从呋喃化合物合成吡咯衍生物的新途径 (Naya & Nitta, 2004).

光诱导氧化环化

另一项研究重点关注光诱导氧化环化作为合成呋喃环的方法,使用空气中的分子氧作为氧化剂。该过程以温和的条件和没有副产物而著称,符合绿色化学原则 (Naya, Yamaguchi, & Nitta, 2008).

呋喃并[3,4-d]嘧啶-2,4-二酮的有效合成

呋喃并[3,4-d]嘧啶-2,4-二酮的直接合成方法展示了该化合物在产生各种杂环中的作用。这项研究详细介绍了包括柯蒂斯重排、与胺反应和环闭合以产生双环支架的三步途径,突出了其在杂环化合物合成中的多功能性 (De Coen et al., 2015).

呋喃噻唑并嘧啶喹唑啉酮的抗菌活性

从维斯那根酮或凯利酮合成呋喃噻唑并嘧啶喹唑啉酮,然后研究其对细菌和真菌的抗菌活性,表明了这些化合物的潜在药用价值。这项研究强调了初始化合物衍生物在对抗微生物感染中的治疗可能性 (Abu‐Hashem, 2018).

新型氧化还原能力

对相关化合物的合成和性质的研究揭示了它们的 NAD+-NADH 型氧化还原能力,展示了在生化氧化还原过程中的潜在应用。本研究提供了对这些化合物的结构特征和电化学性质的见解,表明了它们在模拟生物氧化还原反应中的效用 (Naya, Nishimura*, & Nitta, 2005).

作用机制

The compound is a potential inhibitor against PARP-1 . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

属性

IUPAC Name |

9-(furan-2-ylmethyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3/c1-17-12-11(13(21)18(2)15(17)22)20-7-4-6-19(14(20)16-12)9-10-5-3-8-23-10/h3,5,8H,4,6-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEDEZROTFCPGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

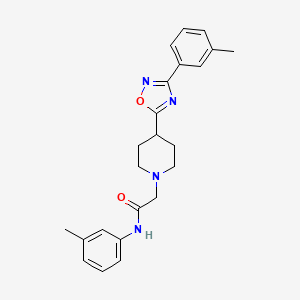

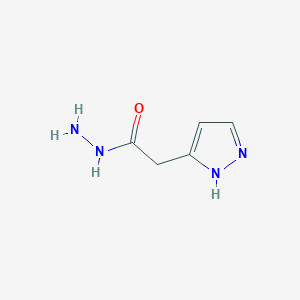

![N-(4-acetylphenyl)-3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2663718.png)

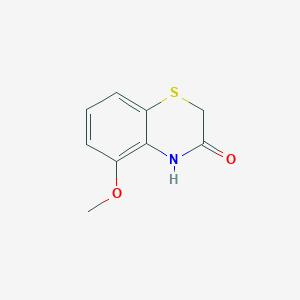

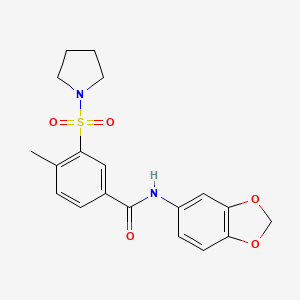

![Methyl 3-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxoethoxy]-2-thiophenecarboxylate](/img/structure/B2663721.png)

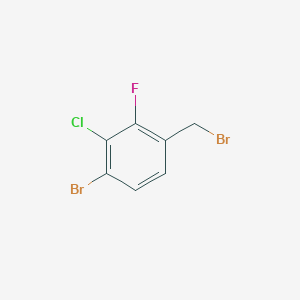

![Diethyl [2-(2,4-dichlorophenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate](/img/structure/B2663723.png)

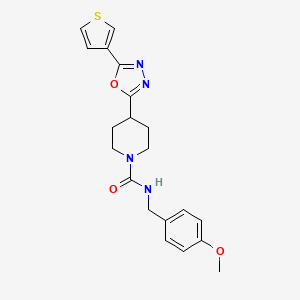

![1-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2663731.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2663733.png)